molecular formula C15H15NO5 B599906 5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8R)-rel- CAS No. 144373-56-8

5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8R)-rel-

Cat. No. B599906
CAS RN: 144373-56-8
M. Wt: 289.287
InChI Key: ZIIFEFCXGIQLOL-XHDPSFHLSA-N
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Description

The compound “5-Oxa-2-azaspiro[3.5]nonane-8-carboxylic acid, 1,6-dioxo-, phenylMethyl ester, (4R,8R)-rel-” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom . The “5-Oxa-2-azaspiro[3.5]nonane” part of the name indicates that one of the rings in the spirocyclic structure contains an oxygen atom (oxa) and a nitrogen atom (aza). The “8-carboxylic acid, 1,6-dioxo-” part indicates the presence of a carboxylic acid functional group and two carbonyl groups in the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spirocyclic core, with the oxygen and nitrogen atoms likely contributing to the three-dimensionality of the molecule. The carboxylic acid and carbonyl groups would also play a significant role in the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can often be predicted from its structure. For example, the presence of polar functional groups like carboxylic acid and carbonyl groups would likely make this compound relatively polar, affecting its solubility and intermolecular interactions .

Future Directions

The future directions for research on this compound would depend on its potential applications, which could range from medicinal chemistry to materials science. Further studies could focus on exploring its reactivity, studying its interactions with biological systems, or developing methods for its synthesis .

properties

IUPAC Name

benzyl (4R,8R)-3,6-dioxo-5-oxa-2-azaspiro[3.5]nonane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5/c17-12-6-11(7-15(21-12)9-16-14(15)19)13(18)20-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,16,19)/t11-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIFEFCXGIQLOL-XHDPSFHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2(CNC2=O)OC1=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C[C@]2(CNC2=O)OC1=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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